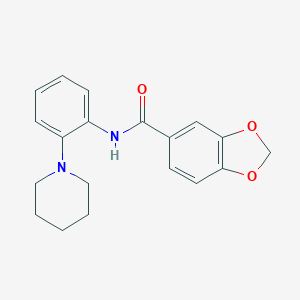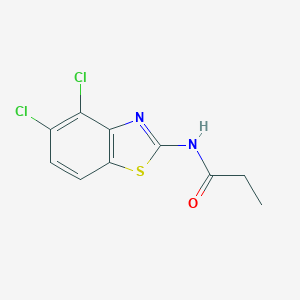
N-(2-piperidin-1-ylphenyl)-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-piperidin-1-ylphenyl)-1,3-benzodioxole-5-carboxamide, commonly known as BPAP, is a research chemical that belongs to the class of psychoactive compounds. It was first synthesized in 2003 by a team of researchers at the University of Tokyo, Japan. BPAP is a potent dopamine receptor agonist and has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
BPAP acts as a selective agonist of the dopamine D3 receptor, which is primarily located in the mesolimbic system of the brain. Activation of this receptor has been shown to increase dopamine release in the nucleus accumbens, a key region involved in reward and motivation. BPAP has also been shown to have moderate affinity for the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects:
BPAP has been shown to increase locomotor activity and induce hyperactivity in animal models. It has also been shown to increase dopamine release in the nucleus accumbens and prefrontal cortex. BPAP has been reported to have anxiolytic and antidepressant-like effects in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
BPAP is a potent and selective dopamine receptor agonist, which makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes. However, the high affinity of BPAP for the dopamine D3 receptor may limit its usefulness in studies where other dopamine receptors are of interest. The lack of information on the long-term effects of BPAP also limits its use in clinical studies.
Orientations Futures
1. Investigate the potential use of BPAP in the treatment of drug addiction.
2. Study the long-term effects of BPAP on dopamine receptor function.
3. Investigate the potential use of BPAP in the treatment of other neurological and psychiatric disorders.
4. Develop more selective dopamine receptor agonists based on the structure of BPAP.
5. Investigate the potential use of BPAP as a cognitive enhancer in healthy individuals.
In conclusion, BPAP is a potent dopamine receptor agonist that has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Its unique pharmacological profile makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes. Further research is needed to fully understand the potential of BPAP as a therapeutic agent.
Méthodes De Synthèse
The synthesis of BPAP involves a multi-step process, starting with the reaction of 1,3-benzodioxole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(piperidin-1-yl)aniline to form BPAP. The purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
BPAP has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. BPAP has also been investigated for its potential use in the treatment of depression, schizophrenia, and drug addiction.
Propriétés
Formule moléculaire |
C19H20N2O3 |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
N-(2-piperidin-1-ylphenyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C19H20N2O3/c22-19(14-8-9-17-18(12-14)24-13-23-17)20-15-6-2-3-7-16(15)21-10-4-1-5-11-21/h2-3,6-9,12H,1,4-5,10-11,13H2,(H,20,22) |
Clé InChI |
AZRJESBSCZGCCW-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)OCO4 |
SMILES canonique |
C1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B251247.png)
![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea](/img/structure/B251248.png)
![N-[2-(4-Isobutyryl-piperazin-1-yl)-phenyl]-3,4-dimethyl-benzamide](/img/structure/B251251.png)
![N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251252.png)
![3-isopropoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251253.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251254.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B251255.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B251257.png)
![2,2-dimethyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251258.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B251260.png)
![2-[4-(butan-2-yl)phenoxy]-N-(2-ethyl-2H-tetrazol-5-yl)acetamide](/img/structure/B251268.png)


